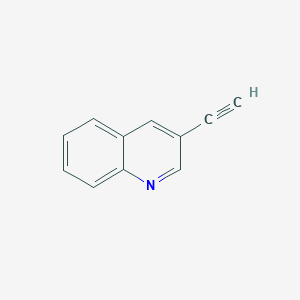

3-Ethynylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDHAOKWPWQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365729 | |

| Record name | 3-ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-40-5 | |

| Record name | 3-ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethynylquinoline: Protocols, Mechanistic Insights, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] Among these, 3-ethynylquinoline stands out as a particularly valuable building block, offering a reactive "handle" for the construction of more complex molecular architectures through click chemistry and other alkyne-based transformations. This technical guide provides a comprehensive overview of the synthetic protocols for this compound, with a primary focus on the robust and widely utilized Sonogashira cross-coupling reaction. We delve into the mechanistic intricacies of this palladium- and copper-catalyzed transformation, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols for both the coupling of 3-haloquinolines with a protected acetylene source and the subsequent deprotection to yield the terminal alkyne are presented. Furthermore, this guide explores the significance of this compound in the context of drug discovery and materials science, supported by authoritative citations.

Introduction: The Strategic Importance of the Ethynyl Group on the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] The introduction of an ethynyl group at the 3-position of the quinoline nucleus dramatically expands its synthetic utility. This terminal alkyne functionality serves as a versatile precursor for a variety of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective conjugation of the quinoline core to other molecules, such as biomolecules, fluorescent dyes, or other pharmacophores, to create novel therapeutic agents or molecular probes.[3] The rigid, linear nature of the ethynyl group can also be exploited to create molecules with defined spatial arrangements, which is of paramount importance in the design of materials with specific optical or electronic properties.

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira cross-coupling reaction is the most prevalent and efficient method for the synthesis of this compound.[4] This reaction facilitates the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl halide (in this case, a 3-haloquinoline) and a sp-hybridized carbon of a terminal alkyne.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle:

-

Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the 3-haloquinoline to form a Pd(II) intermediate.[6]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium(II) complex.[6]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 3-(alkynyl)quinoline, and regenerate the active palladium(0) catalyst.[6]

The Copper Cycle:

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is critical as it activates the alkyne for the transmetalation step.[6]

Key Reagents and Their Roles

-

3-Haloquinoline: The starting material for the quinoline core. 3-Bromoquinoline and 3-iodoquinoline are the most commonly used substrates. Iodoquinolines are generally more reactive than bromoquinolines.[6]

-

Terminal Alkyne: The source of the ethynyl group. Due to the gaseous nature and potential hazards of acetylene, a protected form such as trimethylsilylacetylene (TMSA) is often preferred. The trimethylsilyl (TMS) group can be easily removed in a subsequent step.[7]

-

Palladium Catalyst: The primary catalyst for the cross-coupling reaction. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8] Catalyst loading typically ranges from 1-5 mol%.[8]

-

Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which facilitates the formation of the copper acetylide intermediate and increases the reaction rate.[4]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[5]

-

Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[9]

Experimental Protocols

The synthesis of this compound is typically a two-step process when using a protected alkyne source: Sonogashira coupling followed by deprotection.

Step 1: Sonogashira Coupling of 3-Bromoquinoline with Trimethylsilylacetylene

This protocol describes a general procedure for the synthesis of 3-((trimethylsilyl)ethynyl)quinoline.

Materials:

-

3-Bromoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

-

Add anhydrous, degassed THF and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)quinoline

This protocol outlines the removal of the TMS protecting group to yield the final product, this compound.

Materials:

-

3-((trimethylsilyl)ethynyl)quinoline

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

Procedure (using Potassium Carbonate):

-

Dissolve 3-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | 12 | ~85 | [9] |

| 3-Iodoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | >90 | [6] |

| 3-Bromoquinoline | Phenylacetylene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 18 | High | [9] |

| 3-Haloquinoline | Terminal Alkyne | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Moderate | [10] |

Table 1: Representative Conditions for the Sonogashira Coupling of 3-Haloquinolines.

Alternative Synthetic Routes

While the Sonogashira coupling is the predominant method for synthesizing this compound, research into alternative, more sustainable methods is ongoing.

Copper-Free Sonogashira Coupling

To circumvent the potential toxicity and product contamination associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed. These reactions often require a different ligand on the palladium catalyst and may necessitate slightly harsher reaction conditions.[4]

Nickel-Catalyzed Sonogashira-Type Reactions

Nickel catalysts are being explored as a more earth-abundant and cost-effective alternative to palladium for C(sp²)-C(sp) bond formation.[11] While protocols for the nickel-catalyzed coupling of various aryl halides with terminal alkynes have been reported, their specific application to the synthesis of this compound is an area of active investigation.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The ethynyl group can be used to link the quinoline scaffold to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. It is also a key synthon for the preparation of compounds that can be further elaborated into more complex drug candidates.[1][2]

-

Molecular Probes: The alkyne functionality allows for the straightforward attachment of fluorescent tags or biotin labels via click chemistry, enabling the use of quinoline-based compounds as probes for biological imaging and target identification.

-

Organic Materials: The rigid, linear nature of the ethynylquinoline unit makes it an attractive building block for the construction of conjugated polymers and organic electronic materials with tailored photophysical and electronic properties.

Conclusion

The synthesis of this compound is a critical transformation for chemists working in drug discovery and materials science. The Sonogashira cross-coupling reaction provides a reliable and high-yielding route to this valuable building block. A thorough understanding of the reaction mechanism, careful selection of reagents, and optimization of reaction conditions are paramount to achieving successful outcomes. As the demand for novel quinoline-based compounds continues to grow, the development of even more efficient and sustainable synthetic methodologies for this compound will remain an important area of research.

References

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (2025). BenchChem.

- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.).

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

- Sonogashira coupling. (n.d.). Wikipedia.

- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. (2025). BenchChem.

- An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. (2013). ScienceDirect.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024).

- Chemists synthesize an improved building block for medicines. (2024). ScienceDaily.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.

- Cross-Coupling of Alkynylsilanes. (n.d.). Gelest.

- What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul

- A “building block triangle” representing building blocks for medicinal chemistry. (n.d.).

- Current progress toward synthetic routes and medicinal significance of quinoline. (2023). Springer.

- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.

- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug

- Expand your building block collection with our C-Substituted Morpholines. (2021). Life Chemicals.

- Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradi

- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.).

- Catalyst-Free Synthesis of Quinoline-enols through Coupling between Heterocycle N-oxides and CF3-ynones under Mild Conditions. (n.d.).

- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). Journal of the Mexican Chemical Society.

- ChemInform Abstract: A Three-Component Synthesis of N-Substituted Quinoline-3-carbonitrile Derivatives Catalyzed by L-Proline. (2025).

- Synthesis of 3H-Pyrrolo[2,3-c]quinoline by Sequential I2-Promoted Cyclization/Staudinger/Aza-Wittig/Dehydroaromatization Reaction. (n.d.).

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physicochemical Properties of 3-Ethynylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-Ethynylquinoline stands as a pivotal heterocyclic building block in contemporary chemical science. Its unique confluence of a rigid, aromatic quinoline core and a highly reactive terminal alkyne functionality bestows upon it a versatile chemical profile. This guide provides a comprehensive exploration of its fundamental physicochemical properties, synthesis, reactivity, and burgeoning applications, particularly in the realms of medicinal chemistry and materials science. The insights herein are curated to empower researchers to strategically leverage this molecule in their discovery and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the intrinsic properties of this compound is foundational for its effective manipulation and application in complex chemical systems.

1.1. Fundamental Physicochemical Data

The key physicochemical parameters of this compound are collated below, offering a snapshot of its essential characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇N | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][4] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 73-77 °C | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| pKa | The parent quinoline has a pKa of 4.9 for its conjugate acid. The ethynyl substituent may slightly alter this value. | [5] |

1.2. Spectroscopic Signature

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound. The characteristic spectral features are outlined below, providing a reliable fingerprint for this molecule.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | The proton nuclear magnetic resonance spectrum exhibits distinct signals for the aromatic protons of the quinoline ring and a characteristic singlet for the acetylenic proton. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum shows resonances for the eleven carbon atoms, with the two sp-hybridized carbons of the alkyne group appearing in a characteristic region of the spectrum. |

| Infrared (IR) Spectroscopy | The IR spectrum is distinguished by a sharp absorption band corresponding to the C≡C triple bond stretch and another for the ≡C-H stretch of the terminal alkyne. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. |

Expert Insight: The terminal alkyne group provides a unique and readily identifiable spectroscopic handle. In ¹H NMR, the acetylenic proton signal is a sharp singlet, typically found in a distinct region of the spectrum. In IR spectroscopy, the C≡C stretch is a sharp, and often intense, absorption that is highly diagnostic for the presence of the alkyne functionality.

Part 2: Synthesis, Reactivity, and Analytical Workflow

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a versatile building block.

2.1. Synthetic Strategy: Sonogashira Coupling

A prevalent and efficient method for the synthesis of this compound involves a Sonogashira coupling reaction between 3-bromoquinoline and a suitable protected acetylene source, such as trimethylsilylacetylene, followed by a deprotection step. This palladium and copper-catalyzed cross-coupling reaction is highly reliable and provides good yields.

Diagram 1: Synthetic Pathway for this compound

Sources

The Strategic Synthesis and Application of 3-Ethynylquinoline in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rise of Acetylenic Building Blocks

The quinoline heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of molecules that can interact with high specificity and affinity with biological targets.[1] In recent years, the incorporation of an ethynyl group at the 3-position of the quinoline ring has emerged as a particularly fruitful strategy in drug discovery. This modification introduces a reactive "handle" that can be leveraged for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The resulting 1,2,3-triazole linkage is a stable and effective bioisostere for an amide bond, offering improved metabolic stability and synthetic accessibility.[5] This guide provides a comprehensive overview of 3-Ethynylquinoline, from its fundamental chemical properties and synthesis to its application as a key building block in the development of novel therapeutics, with a particular focus on its role in the design of kinase inhibitors.

Core Properties of this compound

This compound is a solid or liquid at room temperature with the chemical formula C₁₁H₇N.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78593-40-5 | [6][7][8][9] |

| Molecular Formula | C₁₁H₇N | [6][8] |

| Molecular Weight | 153.18 g/mol | [6][8] |

| Physical Form | Solid or liquid | [6] |

| Purity | Typically ≥95% | [6][10] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Commercial Availability

This compound is available from a number of commercial suppliers, facilitating its use in research and development. A selection of prominent suppliers is listed below. It is important to note that purity and available quantities may vary between suppliers, and it is recommended to request a certificate of analysis before purchase.

-

Sigma-Aldrich: A major supplier of research chemicals, listing this compound with a typical purity of 95%.[6][7]

-

Biosynth: Offers this compound and describes it as a palladium ligand.[8]

-

BLD Pharm: Provides this compound with supporting analytical data such as NMR and HPLC.[9]

-

Alchem Pharmtech: Lists this compound with a purity of 98%.[10]

-

1PlusChem LLC: Supplies this compound with its corresponding catalog and MDL numbers.[11]

Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. In the context of this compound synthesis, the reaction typically proceeds via the coupling of 3-bromoquinoline with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The use of a silyl protecting group on the alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of a Sonogashira coupling reaction for the synthesis of this compound. It is important to note that reaction conditions, such as catalyst loading, temperature, and reaction time, may require optimization.

Materials:

-

3-Bromoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

-

Addition of Reagents: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2-3 eq) to the flask.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trimethylsilylethynyl)quinoline.

-

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (2-3 eq) and stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC).

-

Purification: After deprotection, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude this compound is then purified by column chromatography on silica gel to yield the final product.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The quinoline scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] The introduction of a 3-ethynyl group provides a valuable vector for further chemical modification to enhance potency and selectivity. Derivatives of this compound have shown promise as inhibitors of various kinases, including EGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[10]

The terminal alkyne of this compound is a versatile functional group that can participate in various coupling reactions, most notably the CuAAC "click" reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for the rapid synthesis of compound libraries for high-throughput screening.[3] The resulting triazole ring can act as a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[6] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[8] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established frameworks for the design of EGFR inhibitors.[7] The addition of a 3-ethynylphenylamino group to the 4-position of the quinoline ring has been shown to result in potent EGFR inhibitors.[7]

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne in "click chemistry" make it an attractive starting point for the development of novel therapeutics. The demonstrated activity of its derivatives against key oncology targets, such as EGFR, highlights the potential of this scaffold in the ongoing search for more effective and selective kinase inhibitors. Future research will likely focus on the further elaboration of the this compound core to explore new chemical space and to develop next-generation therapeutics with improved pharmacological profiles.

References

-

Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC. (n.d.). Retrieved December 31, 2025, from [Link]

-

Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC. (n.d.). Retrieved December 31, 2025, from [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed. (2022, December 14). Retrieved December 31, 2025, from [Link]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Retrieved December 31, 2025, from [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - MDPI. (n.d.). Retrieved December 31, 2025, from [Link]

-

SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) - Semantic Scholar. (2016, June 7). Retrieved December 31, 2025, from [Link]

-

Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2025, August 6). Retrieved December 31, 2025, from [Link]

-

Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - NIH. (2020, May 19). Retrieved December 31, 2025, from [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). Retrieved December 31, 2025, from [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, October 24). Retrieved December 31, 2025, from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved December 31, 2025, from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Retrieved December 31, 2025, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Retrieved December 31, 2025, from [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and. (2001, August 22). Retrieved December 31, 2025, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved December 31, 2025, from [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved December 31, 2025, from [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed. (2024, June 25). Retrieved December 31, 2025, from [Link]

-

Sonogashira coupling of compounds 7 with trimethylsilylacetylene. - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC - NIH. (2023, August 27). Retrieved December 31, 2025, from [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. (2016, September 3). Retrieved December 31, 2025, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (n.d.). Retrieved December 31, 2025, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved December 31, 2025, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved December 31, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.org [mdpi.org]

Spectroscopic Characterization of 3-Ethynylquinoline: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-ethynylquinoline, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a comprehensive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this compound in a laboratory setting.

Introduction to this compound and Its Spectroscopic Importance

This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with an ethynyl group at the 3-position. The quinoline scaffold is a key structural motif in a wide array of pharmaceuticals and biologically active compounds. The introduction of the ethynyl group, a versatile functional handle, opens up avenues for further chemical modifications, such as click chemistry reactions, making this compound a valuable building block in the synthesis of complex molecules.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

IR spectroscopy identifies the functional groups present.

-

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern.

This guide will delve into the theoretical underpinnings and practical interpretation of each of these techniques as they apply to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed map of the molecule's proton and carbon environments can be constructed.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons of the quinoline ring and the acetylenic proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom.

Based on the analysis of related quinoline derivatives, the following proton assignments are anticipated:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | s | - |

| H-4 | 8.1 - 8.3 | s | - |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-8 | 7.8 - 8.0 | d | ~8.2 |

| H-6 | 7.6 - 7.8 | ddd | ~8.2, 7.0, 1.2 |

| H-7 | 7.5 - 7.7 | ddd | ~8.5, 7.0, 1.5 |

| Acetylenic H | 3.1 - 3.3 | s | - |

Rationale for Predictions:

-

H-2 and H-4: These protons are in the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom, placing them at the downfield end of the spectrum.

-

H-5 and H-8: These protons are in the benzene ring and are deshielded by the ring current of the adjacent aromatic ring.

-

H-6 and H-7: These protons are also in the benzene ring and will appear as complex multiplets due to coupling with their neighbors.

-

Acetylenic H: The terminal alkyne proton typically appears in the range of 2-3 ppm. In this case, the proximity to the aromatic system may cause a slight downfield shift.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on data from quinoline and substituted ethynylquinolines.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-4 | 135 - 137 |

| C-8a | 147 - 149 |

| C-4a | 128 - 130 |

| C-8 | 129 - 131 |

| C-5 | 128 - 130 |

| C-7 | 127 - 129 |

| C-6 | 126 - 128 |

| C-3 | 120 - 122 |

| Acetylenic C (C≡CH) | 83 - 85 |

| Acetylenic C (C≡CH) | 78 - 80 |

Rationale for Predictions:

-

Quaternary Carbons (C-4a, C-8a): These carbons, being at the fusion of the two rings, will have distinct chemical shifts.

-

Carbons of the Pyridine Ring (C-2, C-3, C-4): The carbons in the vicinity of the nitrogen atom will be deshielded.

-

Carbons of the Benzene Ring (C-5, C-6, C-7, C-8): These carbons will appear in the typical aromatic region.

-

Acetylenic Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the range of 70-90 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by absorptions from the quinoline ring and the ethynyl group.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| Acetylenic C-H | ~3300 | Strong, sharp | Stretch |

| Aromatic C-H | 3000 - 3100 | Medium | Stretch |

| C≡C (alkyne) | 2100 - 2150 | Medium, sharp | Stretch |

| C=C and C=N (aromatic) | 1500 - 1650 | Medium to strong | Ring stretches |

| Aromatic C-H Bending | 750 - 900 | Strong | Out-of-plane bending |

Rationale for Predictions:

-

Acetylenic C-H Stretch: This is a very characteristic and diagnostic peak for terminal alkynes, appearing as a strong, sharp band around 3300 cm⁻¹.

-

Aromatic C-H Stretch: These absorptions appear just above 3000 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch is typically found in the 2100-2260 cm⁻¹ region. Its intensity can vary.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1500-1650 cm⁻¹ region.

-

Out-of-Plane Bending: The pattern of strong absorptions in the 750-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

For this compound (C₁₁H₇N), the expected molecular weight is approximately 153.18 g/mol . In a typical electron ionization (EI) mass spectrum, the following key features are anticipated:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 153, corresponding to the intact molecule with one electron removed.

-

Fragmentation Pattern: The stable aromatic quinoline ring is expected to be a major fragment. Common fragmentation pathways for quinolines involve the loss of small neutral molecules.

-

Loss of HCN (m/z = 126): A characteristic fragmentation of nitrogen-containing aromatic rings.

-

Loss of C₂H₂ (m/z = 127): Loss of the acetylene molecule from the parent ion.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. For the protonated molecule [M+H]⁺, the expected exact mass would be approximately 154.0651.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample like this compound is using a direct insertion probe with an electron ionization (EI) source.

-

Sample Preparation: A small amount of the sample is placed in a capillary tube which is then inserted into the direct insertion probe.

-

Ionization: The probe is heated to vaporize the sample, which is then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

solubility and stability of 3-Ethynylquinoline

An In-depth Technical Guide on the Solubility and Stability of 3-Ethynylquinoline

Audience: Researchers, scientists, and drug development professionals. Topic: Solubility and stability of this compound

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. Its rigid, planar structure and reactive terminal alkyne group make it an ideal scaffold for designing novel therapeutics through reactions like Sonogashira coupling and click chemistry. However, the successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical and practical aspects of its solubility in various solvent systems, present robust protocols for its quantitative determination, and outline strategies for solubility enhancement. Furthermore, this document details the stability profile of the molecule, discussing potential degradation pathways and providing a framework for conducting forced degradation studies. Central to this analysis is the development of a stability-indicating analytical method, for which a detailed protocol is provided. This guide is designed to equip researchers with the necessary knowledge to effectively handle, formulate, and analyze this compound, thereby accelerating the drug discovery and development process.

Core Physicochemical Properties

A molecule's behavior in solution is dictated by its intrinsic physicochemical properties. This compound possesses a bicyclic aromatic quinoline core, which is predominantly hydrophobic, and a terminal alkyne group that contributes to its reactivity. The nitrogen atom in the quinoline ring imparts a weak basicity to the molecule.[1]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇N | [2] |

| Molecular Weight | 153.18 g/mol | Calculated |

| Appearance | Solid or liquid | [2] |

| IUPAC Name | This compound | [2] |

| pKa (Conjugate Acid) | ~4.85 (Predicted for quinoline) | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The quinoline core's hydrophobicity is the primary driver of its low aqueous solubility.[3] Understanding and overcoming this challenge is essential for formulation development.

Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" is the guiding tenet for solvent selection. Given its aromatic structure, this compound is expected to be soluble in many common organic solvents but poorly soluble in water.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): May dissolve the compound due to van der Waals interactions with the aromatic system, though solubility might be limited.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF, Ethyl Acetate): These are generally effective solvents for compounds of moderate polarity and are expected to readily dissolve this compound.

-

Polar Protic Solvents (e.g., Alcohols, Water): Solubility in alcohols like methanol and ethanol is expected to be high.[4] Aqueous solubility will be low due to the hydrophobic nature of the molecule.[3]

-

pH-Dependent Solubility: As a weak base, the quinoline nitrogen can be protonated in acidic conditions (pH < pKa).[1] This salt formation dramatically increases polarity and, consequently, aqueous solubility.[3]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffer | pH 7.4 Phosphate Buffer | Insoluble / Very Low | The hydrophobic quinoline core dominates at neutral pH. |

| Aqueous Acid | 0.1 M HCl (pH 1) | Soluble | Protonation of the quinoline nitrogen forms a soluble hydrochloride salt.[3] |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and favorable dipole-dipole interactions.[4] |

| Polar Aprotic | Acetonitrile (ACN), DMSO, THF | Soluble | Effective at solvating moderately polar aromatic compounds. |

| Nonpolar | Toluene, Dichloromethane (DCM) | Moderately Soluble | Solubilizes the aromatic system, but lacks strong specific interactions. |

| Aliphatic | Hexane, Heptane | Sparingly Soluble | Weak van der Waals forces are insufficient to overcome crystal lattice energy effectively. |

Experimental Protocol for Quantitative Solubility Determination

A robust method for determining thermodynamic solubility involves equilibrating the solid in a solvent and quantifying the dissolved concentration using a validated analytical method like HPLC. This approach is superior to gravimetric methods as it is less prone to errors from residual solvent or impurities.[3]

Caption: Workflow for HPLC-based quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (enough to ensure saturation) to a series of vials, each containing a known volume of a different test solvent (e.g., pH 7.4 buffer, 0.1 M HCl, ethanol).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.[3]

-

Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.0) to determine the precise concentration.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or µg/mL).

Strategies for Solubility Enhancement

For drug development, particularly for oral or parenteral formulations, enhancing aqueous solubility is often a necessity. The choice of strategy depends on the physicochemical properties of the molecule and the desired formulation.[3]

Caption: Decision logic for selecting a solubility enhancement strategy.

-

pH Adjustment/Salt Formation: Given that this compound is a weak base, decreasing the pH of an aqueous solution will lead to its protonation, forming a more soluble salt. This is a highly effective and common strategy.[3]

-

Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 can reduce the overall polarity of the aqueous system, thereby increasing the solubility of a hydrophobic compound.[3]

-

Cyclodextrin Complexation: Hydrophobic molecules can be encapsulated within the lipophilic cavity of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which have a hydrophilic exterior. This complexation increases the apparent water solubility of the guest molecule.[3]

-

Solid Dispersion: Dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, HPMC) can prevent crystallization and present the molecule in a high-energy amorphous state, which enhances wettability and dissolution rates.[3]

Stability Profile

Assessing the chemical stability of a drug candidate is a non-negotiable step in development. It ensures that the molecule maintains its integrity, potency, and safety profile during storage and administration. Stability testing involves subjecting the compound to a range of stress conditions that it might encounter during its lifecycle.[5]

Predicted Degradation Pathways

The quinoline ring is relatively stable but can be degraded under harsh conditions. The ethynyl group also represents a potential site for chemical transformation.

Caption: General degradation pathways for quinoline-based structures under forced stress.

-

Hydrolytic Degradation: Under strong acidic or basic conditions, the primary degradation is often initiated by hydroxylation of the pyridine ring, typically at the 2-position, to form a 2-oxo-1,2-dihydroquinoline intermediate.[6] The ethynyl group could potentially undergo acid-catalyzed hydration to form 3-acetylquinoline.

-

Oxidative Degradation: Quinoline systems are susceptible to oxidation. Strong oxidizing agents can lead to further hydroxylation and eventual cleavage of the carbocyclic or heterocyclic ring, yielding complex products like pyridone derivatives.[5][6][7] The electron-rich alkyne is also a prime target for oxidation.

-

Photolytic Degradation: Aromatic and conjugated systems can absorb UV/Visible light, leading to the formation of reactive excited states. This can result in complex degradation, including polymerization or oxidation, especially in the presence of oxygen.[5]

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method. The goal is to achieve a modest level of degradation (typically 5-20%).[5]

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture at a known concentration (e.g., 1 mg/mL).[5]

-

Stress Conditions: Dispense the stock solution into separate vials for each stress condition. A control sample, protected from stress (e.g., wrapped in foil and refrigerated), should be prepared alongside.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an appropriate temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[5]

-

Base Hydrolysis: Mix with 0.1 M NaOH. Use the same incubation and sampling procedure. Neutralize samples with 0.1 M HCl before analysis.[5]

-

Oxidative Degradation: Mix with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.[5]

-

Thermal Degradation: Place the stock solution (in a sealed vial to prevent evaporation) in a temperature-controlled oven (e.g., 80°C). For solid-state thermal stress, place the neat powder in the oven.[5]

-

Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²). A parallel sample should be wrapped in aluminum foil to serve as a dark control.[5]

-

-

Sample Analysis: Analyze all stressed samples, controls, and a blank at each time point using a developing stability-indicating HPLC method (see Section 5.0).

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of major degradation products formed.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is reasonably accounted for by the appearance of degradation product peaks.

-

Use a PDA detector to perform peak purity analysis on the parent peak in stressed samples to confirm it is not co-eluting with any degradants.[5]

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any formulation excipients.[5][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[8]

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Protocol: RP-HPLC Method Development and Validation

1. Initial Method Conditions (Starting Point):

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[8]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for aromatic compounds.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Phosphate Buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile (ACN).[8]

-

Gradient: Start with a shallow gradient (e.g., 10% to 90% B over 20 minutes) to elute all potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined from a UV scan, likely around 225-230 nm or ~310-320 nm). A PDA detector allows for monitoring across a spectrum.[9]

-

Injection Volume: 10 µL.[5]

2. Method Optimization:

-

Inject a mixture of the unstressed drug and samples from the forced degradation studies that show significant degradation (e.g., the base hydrolysis and oxidation samples).

-

Adjust the gradient slope, initial/final %B, and buffer pH to achieve baseline separation between the parent peak and all degradation product peaks. The critical pair of peaks should have a resolution (Rs) of at least 2.0.

3. Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and use the PDA detector to assess peak purity of the parent peak.[5]

-

Linearity: Analyze a series of at least five concentrations across the expected range. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.[8]

-

Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the drug at different concentration levels (e.g., 80%, 100%, 120%). The percent recovery should typically be within 98.0% to 102.0%.[8]

-

Precision:

-

Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

-

The Relative Standard Deviation (RSD) for both should be less than 2%.[8]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

-

Robustness: Intentionally make small variations to method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 0.1 mL/min) and show that the results remain reliable.

Summary and Recommendations

This guide establishes a comprehensive framework for evaluating the .

-

Solubility: The molecule exhibits classic hydrophobic behavior, with low intrinsic aqueous solubility but good solubility in organic solvents and acidic aqueous media. For formulation purposes, pH adjustment/salt formation is the most direct and effective strategy for enhancing aqueous solubility.

-

Stability: this compound is expected to be most susceptible to degradation under oxidative and strong basic conditions, likely proceeding through hydroxylation and potential ring-opening of the quinoline core. The ethynyl group may also present a site for hydration or oxidation.

-

Handling & Storage: Based on its potential for degradation and supplier recommendations, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[2] Stock solutions should be prepared fresh; if storage is necessary, they should be kept at low temperatures and protected from light for short durations.

A thorough execution of the protocols outlined herein will provide the critical data necessary to guide the use of this compound in medicinal chemistry campaigns and to support its advancement through the drug development pipeline.

References

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.

- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)

- BenchChem. (2025). Navigating the Solubility Landscape of 3-Ethynylaniline: A Technical Guide for Researchers.

-

Stavrakov, G. et al. (2018). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. [Link]

- IJFMR. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.

- IJSRED. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development.

- R Discovery. (n.d.).

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.

- Eawag-BBD. (1997).

- IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.

- Cui, Z. et al. (2004). Pathway proposed for the degradation of quinoline.

- Shi, S. et al. (2019). Possible degradation pathway of quinoline.

- Sigma-Aldrich. (n.d.). This compound.

- Hou, J. et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC, NIH.

- MATEC Web of Conferences. (2017).

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. This compound | 78593-40-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Commercial Landscape of 3-Ethynylquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Core and the Strategic Importance of the 3-Ethynyl Moiety

The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its derivatives are known to possess antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making the quinoline nucleus a focal point in drug discovery and development.[3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5]

Among the various substitutions, the introduction of an ethynyl group at the 3-position of the quinoline ring has garnered significant interest. The 3-ethynylquinoline moiety serves as a versatile building block, offering a reactive handle for a variety of chemical transformations, most notably "click chemistry" and further cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening. Furthermore, the rigid, linear nature of the ethynyl group can provide a specific vector for interaction with biological targets, such as enzyme active sites, potentially leading to enhanced potency and selectivity.[6] This guide provides an in-depth overview of the commercial availability of this compound derivatives, detailed synthetic protocols for their preparation, and a discussion of their applications in modern drug discovery.

Commercial Availability of this compound

For researchers and drug development professionals, the decision to synthesize a compound in-house versus purchasing it from a commercial supplier is a critical one, balancing cost, time, and available resources. This compound (CAS Number: 78593-40-5) is commercially available from several suppliers, offering a direct route to this key building block. The table below summarizes the availability from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 78593-40-5 | 95% | 250 mg, 1 g, 5 g, 25 g[1] |

| Biosynth | 3-Ethynyl-quinoline | 78593-40-5 | Not specified | 10 g[2] |

| Alchem Pharmtech | 3-ETHYNYL-QUINOLINE | 78593-40-5 | 98% | 1 g, 5 g, 25 g, 100 g[4] |

| BLD Pharm | This compound | 78593-40-5 | Not specified | Inquire for quantities[7] |

| ChemUniverse | This compound | 78593-40-5 | Not specified | Inquire for quantities[3] |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Sourcing Decision Workflow: To Synthesize or to Purchase?

The following decision tree, rendered in DOT language, provides a logical framework for researchers to determine the most efficient sourcing strategy for this compound.

Caption: Decision workflow for sourcing this compound.

Synthetic Protocol: A Reliable Route to this compound

For laboratories opting for in-house synthesis, the Sonogashira cross-coupling reaction is the most reliable and widely employed method for the preparation of this compound.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The following protocol details a two-step synthesis starting from 3-bromoquinoline.

Step 1: Sonogashira Coupling of 3-Bromoquinoline with Trimethylsilylacetylene

The use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is crucial in this step to prevent the undesired homocoupling of the terminal alkyne. The trimethylsilyl (TMS) group is a robust protecting group that is stable under the reaction conditions and can be readily removed in a subsequent step.[9]

Reaction Scheme:

Materials and Reagents:

-

3-Bromoquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)quinoline as a solid.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)quinoline

The removal of the TMS protecting group is typically achieved under mild basic conditions, yielding the desired terminal alkyne. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation due to its high affinity for silicon.[10][11] Alternatively, potassium carbonate in methanol can also be employed.[12]

Reaction Scheme:

Materials and Reagents:

-

3-((Trimethylsilyl)ethynyl)quinoline

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure (TBAF Method):

-

Dissolve 3-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a singlet for the acetylenic proton. The aromatic protons will appear in the range of δ 7.5-9.0 ppm, and the acetylenic proton will typically resonate around δ 3.2-3.5 ppm.[13][14][15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring and two signals for the alkyne carbons, typically in the range of δ 80-90 ppm.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker absorption for the C≡C triple bond stretch near 2100-2200 cm⁻¹.[17][18][19]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (153.18 g/mol ). Fragmentation patterns will be consistent with the quinoline ring structure.[20][21][22][23]

Synthetic Workflow Visualization

The following diagram, generated using DOT language, illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[7][24][25][26][27] The introduction of various substituents at the 3-position of the quinoline ring has been shown to modulate their cytotoxic effects against a range of cancer cell lines.[6] While research specifically on this compound derivatives is an emerging area, the established anticancer potential of the broader class of 3-substituted quinolines provides a strong rationale for their exploration. For instance, certain 3-substituted quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGF-RTK), which are implicated in tumor growth and angiogenesis.[6]

Enzyme Inhibition:

The quinoline core is a known pharmacophore for targeting various enzymes.[28][29][30][31] The 3-ethynyl group can act as a key pharmacophoric element or as a precursor for the introduction of functionalities that can interact with specific enzyme active sites. The linear and rigid nature of the alkyne can position other substituents for optimal binding. For example, quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[30] The ability to easily modify the 3-ethynyl group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize enzyme inhibitory activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for researchers, scientists, and drug development professionals. The commercial availability of the parent compound provides a direct entry point for its utilization in various synthetic endeavors. For those requiring larger quantities or specific analogs, the well-established Sonogashira coupling followed by deprotection offers a reliable and efficient synthetic route. The demonstrated and potential applications of 3-substituted quinolines, particularly in cancer therapy and enzyme inhibition, underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. This guide serves as a comprehensive resource to facilitate the sourcing, synthesis, and application of these valuable chemical entities.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

-

A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]

-

Quinoline: A versatile heterocyclic. PubMed Central. [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [Link]

-

View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Universidad Nacional Autónoma de México. [Link]

-

Photoresponsive Chain Collapse in Flexo-rigid Functional Copolymer to Modulate Self-healing Behavior - Supporting Information. Royal Society of Chemistry. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Review of Quinoline Derivatives. JETIR.org. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

-

Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. Semantic Scholar. [Link]

-